molecular formula C21H13NO B12649644 Benzo(a)pyrene-6-carboxamide CAS No. 21247-99-4

Benzo(a)pyrene-6-carboxamide

Cat. No.: B12649644
CAS No.: 21247-99-4
M. Wt: 295.3 g/mol
InChI Key: AVNNQQUOMXXRLN-UHFFFAOYSA-N
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Description

Benzo(a)pyrene-6-carboxamide is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(a)pyrene-6-carboxamide typically involves the functionalization of benzo(a)pyrene. One common method is the introduction of a carboxyl group at the 6-position of benzo(a)pyrene, followed by the conversion of the carboxyl group to a carboxamide. This can be achieved through a series of reactions including oxidation, esterification, and amidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic oxidation and high-pressure reactions to efficiently produce the compound.

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyrene-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to other functional groups.

    Substitution: The aromatic rings of this compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

Benzo(a)pyrene-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.

    Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Explored for its potential role in understanding carcinogenesis and developing anti-cancer therapies.

    Industry: Utilized in the development of materials with specific chemical properties, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of benzo(a)pyrene-6-carboxamide involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include enzymes involved in DNA repair and replication, and the pathways involved are primarily those related to oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.

    Benzo(a)pyrene-7,8-dihydrodiol: A metabolite of benzo(a)pyrene with significant biological activity.

    Benzo(a)pyrene-9,10-dihydrodiol: Another metabolite with distinct chemical properties.

Uniqueness

Benzo(a)pyrene-6-carboxamide is unique due to the presence of the carboxamide group, which imparts different chemical reactivity and biological interactions compared to its parent compound and other metabolites. This uniqueness makes it a valuable compound for studying the effects of functional group modifications on the behavior of PAHs .

Properties

CAS No.

21247-99-4

Molecular Formula

C21H13NO

Molecular Weight

295.3 g/mol

IUPAC Name

benzo[b]pyrene-6-carboxamide

InChI

InChI=1S/C21H13NO/c22-21(23)20-15-7-2-1-6-14(15)16-10-8-12-4-3-5-13-9-11-17(20)19(16)18(12)13/h1-11H,(H2,22,23)

InChI Key

AVNNQQUOMXXRLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2C(=O)N)C=CC5=CC=CC(=C54)C=C3

Origin of Product

United States

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